ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate
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Overview
Description
Ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with an appropriate ester under controlled conditions to form the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound has a similar ester functional group and chiral centers but differs in its bicyclic structure.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures but different substituents can exhibit varying biological activities and chemical reactivity.
Uniqueness
Ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both a phenylethyl and an ester group
Properties
Molecular Formula |
C16H23NO2 |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-4-19-16(18)15-12(2)10-11-17(15)13(3)14-8-6-5-7-9-14/h5-9,12-13,15H,4,10-11H2,1-3H3/t12-,13+,15+/m0/s1 |
InChI Key |
BNQJEVAPVOQCOQ-GZBFAFLISA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](CCN1[C@H](C)C2=CC=CC=C2)C |
Canonical SMILES |
CCOC(=O)C1C(CCN1C(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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